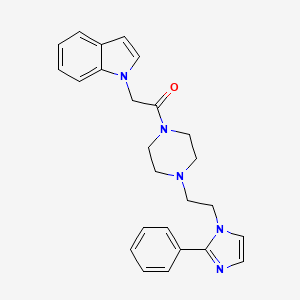
2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H27N5O and its molecular weight is 413.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex molecule that has gained attention due to its potential biological activities, particularly in the fields of oncology, antimicrobial therapy, and neuropharmacology. This article synthesizes current research findings on its biological activity, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure contains an indole moiety, a piperazine ring, and an imidazole derivative, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds with indole and imidazole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation effectively. A study by Zhuang et al. highlighted that certain indole derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
Table 1: Anticancer Activity of Indole Derivatives
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that related indole and imidazole derivatives exhibit activity against various bacterial strains. For example, Verma et al. reported that certain indole-based compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | S. aureus | 15 | |
| Compound E | E. coli | 20 | |
| Compound F | P. mirabilis | 10 |
Neuropharmacological Activity
The compound's potential as a neuropharmacological agent has been investigated as well. Research suggests that derivatives with piperazine and indole moieties may exhibit acetylcholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. Atanasova et al. found that certain derivatives were significantly more effective than standard treatments .
Case Study 1: Anticancer Efficacy
In a preclinical study, a derivative of the compound was tested in xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Effectiveness
Another study focused on the antimicrobial efficacy of a related compound against multi-drug resistant strains of bacteria. The results showed promising activity, suggesting that these compounds could be developed into new antibiotics .
特性
IUPAC Name |
2-indol-1-yl-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c31-24(20-30-12-10-21-6-4-5-9-23(21)30)28-17-14-27(15-18-28)16-19-29-13-11-26-25(29)22-7-2-1-3-8-22/h1-13H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWRMUKNIVCYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














